5-Bromo-4-methylpyrazolo[1,5-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-7(9)3-5-11-8(6)2-4-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWNGIVOWMSQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN2C1=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-4-methylpyrazolo[1,5-a]pyridine CAS 1345121-43-8 properties
An In-Depth Technical Guide to 5-Bromo-4-methylpyrazolo[1,5-a]pyridine (CAS 1345121-43-8): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a substituted heterocyclic compound built upon the pyrazolo[1,5-a]pyridine scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, outlining a robust synthetic strategy with mechanistic insights, and exploring its significant potential as a versatile intermediate in the development of novel therapeutics, particularly as a kinase inhibitor. The strategic placement of the methyl group and the reactive bromine atom makes this molecule a highly valuable building block for creating diverse chemical libraries aimed at complex biological targets.
The Pyrazolo[1,5-a]pyridine Core: A Foundation for Drug Discovery
The pyrazolo[1,5-a]pyridine motif is a fused, planar N-heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Compounds incorporating this core have demonstrated potent anticancer, kinase inhibitory, antiviral, and anti-inflammatory properties.[2] The scaffold's rigid structure provides a well-defined orientation for substituents, facilitating precise interactions with biological targets.
This compound (CAS: 1345121-43-8) is a specifically functionalized derivative. The key features are:
-
The 4-methyl group: This small alkyl group can influence the compound's solubility, metabolic stability, and steric interactions within a target's binding pocket.
-
The 5-bromo substituent: This is the most critical feature from a synthetic chemistry perspective. The bromine atom serves as a versatile chemical "handle" for post-synthesis modification via modern cross-coupling reactions, enabling the introduction of a vast array of functional groups.
Physicochemical and Computed Properties
A summary of the key properties for this compound is provided below. These data are essential for experimental design, including reaction setup, solvent selection, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 1345121-43-8 | |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [3] |
| SMILES | CC1=C(Br)C=CN2C1=CC=N2 | [3] |
| Appearance | Solid (predicted) | |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
| XLogP3 (Computed) | 2.3 | Inferred from similar structures[4] |
| Topological Polar Surface Area | 17.3 Ų | Inferred from similar structures[4] |
| Hydrogen Bond Donor Count | 0 | Inferred from similar structures[4] |
| Hydrogen Bond Acceptor Count | 1 | Inferred from similar structures[4] |
Synthesis and Mechanistic Considerations
The construction of the pyrazolo[1,5-a]pyridine ring system is most effectively achieved through oxidative [3+2] cycloaddition reactions involving N-aminopyridinium ylides.[5] This approach offers high regioselectivity and functional group tolerance.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a plausible, self-validating methodology based on established literature for similar scaffolds.[5][6]
PART A: Synthesis of the N-Aminopyridinium Salt
-
Rationale: The synthesis begins with a pyridine already containing the desired 4-methyl group to ensure the correct final substitution pattern. Amination at the nitrogen is the key step to prepare for cyclization.
-
Procedure:
-
To a solution of 4-methylpyridine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0°C, add O-(Mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC for the consumption of the starting pyridine.
-
Upon completion, add diethyl ether to precipitate the N-amino-4-methylpyridinium mesitylenesulfonate salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum. The resulting salt is typically used without further purification.
-
PART B: Oxidative [3+2] Annulation
-
Rationale: This is the core ring-forming step. An N-aminopyridinium ylide is generated in situ and reacts with a bromo-substituted α,β-unsaturated carbonyl compound. An oxidant is required to drive the final aromatization to the stable heterocyclic product.
-
Procedure:
-
Suspend the N-amino-4-methylpyridinium salt (1.0 eq) and 3-bromo-4-penten-2-one (1.2 eq) in N-methylpyrrolidone (NMP, 0.3 M).
-
Add a base such as potassium carbonate (K₂CO₃, 2.5 eq) to the suspension. The base deprotonates the N-amino salt to form the reactive ylide intermediate.
-
Add (Diacetoxyiodo)benzene (PIDA) or TEMPO as a catalytic oxidant.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen). Monitor progress by LC-MS.
-
Self-Validation: The reaction can be monitored for the disappearance of starting materials and the appearance of a new product with the expected mass-to-charge ratio (m/z) corresponding to the final product.
-
PART C: Work-up and Purification
-
Rationale: Standard extraction and chromatography are used to isolate the target compound from salts, solvent, and reaction byproducts.
-
Procedure:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove NMP and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Applications in Research and Development
The primary value of this compound lies in its dual role as both a potential bioactive scaffold and a versatile synthetic intermediate.
Scaffold for Kinase Inhibitor Development
The pyrazolo[1,5-a]pyrimidine scaffold (a closely related core) is a known inhibitor of several protein kinases, including Pim kinases, which are implicated in various cancers.[2][7] The 4-methyl group can provide beneficial interactions in hydrophobic pockets of an enzyme's active site, while the 5-position is a key vector for exploring structure-activity relationships (SAR).
A Versatile Intermediate for Chemical Library Synthesis
The C-Br bond at the 5-position is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the rapid diversification of the core structure, which is a cornerstone of modern drug discovery campaigns.
Caption: Utility of the 5-bromo position for synthetic diversification via cross-coupling reactions.
Spectroscopic Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is critical. The following spectroscopic signatures are expected for this compound.
-
¹H NMR: The spectrum should show distinct signals in the aromatic region for the protons on the heterocyclic core. A sharp singlet with an integration of 3H would be expected around 2.3-2.6 ppm, corresponding to the methyl group.
-
¹³C NMR: The spectrum will display 8 distinct carbon signals, consistent with the molecular structure.
-
Mass Spectrometry (MS): This is a definitive technique. The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This pattern is the hallmark of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides unambiguous validation of bromine incorporation.
-
Infrared (IR) Spectroscopy: The spectrum will show characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching in the 1600-1450 cm⁻¹ region, and C-H bending vibrations.
Handling and Storage
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere if possible. Recommended storage is in a dry environment at refrigerated temperatures (2-8°C) to ensure long-term stability.[3]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis and drug discovery. Its stable core, combined with a synthetically versatile bromine handle, provides researchers with a powerful tool to generate novel molecules with finely tuned properties. The insights provided in this guide are intended to empower scientific professionals to effectively utilize this compound in their research endeavors, from fundamental synthetic explorations to the development of next-generation therapeutics.
References
-
Title: Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem Source: PubChem URL: [Link]
-
Title: Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507 - PubChem Source: PubChem URL: [Link]
-
Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega Source: ACS Omega URL: [Link]
-
Title: 5-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 68503138 - PubChem Source: PubChem URL: [Link]
-
Title: 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine - PubChem Source: PubChem URL: [Link]
-
Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines Source: Chemistry Europe URL: [Link]
-
Title: Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety Source: Chemistry Central Journal URL: [Link]
-
Title: Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed Source: PubMed URL: [Link]
-
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1345121-43-8|this compound|BLD Pharm [bldpharm.com]
- 4. 5-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 68503138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Importance of the 4-Methyl Group on the Pyrazolo[1,5-a]pyridine Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth analysis of the 4-methyl substituted pyrazolo[1,5-a]pyridine core, a modification that can significantly influence the pharmacological properties of this versatile scaffold. We will explore the synthetic strategies to access this specific analogue, delve into its known and potential biological applications with a focus on kinase inhibition, and dissect the critical structure-activity relationships (SAR) governed by the 4-methyl substituent. This document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the pyrazolo[1,5-a]pyridine framework.
Introduction: The Pyrazolo[1,5-a]pyridine Core - A Scaffold of Therapeutic Promise
The fusion of a pyrazole and a pyridine ring to form the pyrazolo[1,5-a]pyridine system creates a unique bicyclic aromatic structure with a distinct electronic distribution. This scaffold is a key pharmacophore in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[1] The versatility of this core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The strategic placement of a methyl group at the 4-position can have a profound impact on the molecule's conformation, metabolic stability, and target engagement.
Synthetic Strategies for 4-Methyl Substituted Pyrazolo[1,5-a]pyridines
The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through several established routes, which can be adapted to incorporate a 4-methyl substituent. A common and versatile method involves the [3+2] cycloaddition of an appropriately substituted N-aminopyridinium ylide with an alkyne.[2]
General Synthetic Workflow
Sources
Pyrazolo[1,5-a]pyridine: A Privileged Scaffold for Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold represents a high-value pharmacophore in modern drug design, serving as a bioisostere for indole, azaindole, and purine systems.[1] Unlike its isomers (e.g., pyrazolo[3,4-b]pyridine), this fused bicyclic system places the bridgehead nitrogen at a critical junction, imparting unique electronic properties that modulate lipophilicity, metabolic stability, and hydrogen bond vectors.
This guide analyzes the structural utility of pyrazolo[1,5-a]pyridine, details robust synthetic pathways (including late-stage C-H functionalization), and provides field-proven protocols for generating core building blocks.
Structural Logic & Bioisosterism
The pyrazolo[1,5-a]pyridine core is often deployed as a "stealth" bioisostere for the indole ring. While topologically similar, the electronic landscape differs significantly, offering a tactical advantage in optimizing ADME properties.
| Feature | Indole | Pyrazolo[1,5-a]pyridine | Medicinal Chemistry Implication |
| H-Bonding | NH Donor / C3 Acceptor | N1 Acceptor / No Donor | Removes NH donor liability; N1 acts as a specific acceptor for hinge regions in kinases. |
| pKa (Conj. Acid) | ~ -2.4 (Very weak base) | ~ 2.5 (Weak base) | Pyrazolo[1,5-a]pyridine is less basic than pyridine but more basic than indole, influencing solubility. |
| Metabolism | C3 oxidation prone | C3 blocked/stable | The C3 position is chemically stable to oxidative metabolism unless specifically functionalized. |
| Dipole | 2.1 D | ~ 2.5 - 3.0 D | Higher polarity can improve aqueous solubility without sacrificing permeability. |
Electronic Mapping & Numbering
The numbering system is critical for retrosynthetic planning. The bridgehead nitrogen is N4.
-
C2: Tunable via lithiation/cross-coupling.
-
C3: Highly nucleophilic; prone to electrophilic aromatic substitution (EAS).
-
C7: Sterically sensitive "bay region"; accessible via Directed C-H activation.
Synthetic Architecture
The most robust entry into this scaffold is the [3+2] Cycloaddition of N-aminopyridinium ylides . This route is modular, allowing independent variation of the pyridine ring (left wing) and the alkyne component (right wing).
Workflow Diagram: The Ylide Strategy
Figure 1: The modular assembly of the pyrazolo[1,5-a]pyridine core via [3+2] cycloaddition.
Functionalization Tactics (The "Toolkit")
Once the core is established, regioselective functionalization drives SAR exploration.
A. Electrophilic Substitution (C3)
The C3 position is electron-rich, behaving similarly to the C3 of indole.
-
Halogenation: NIS or NBS in DMF/MeCN yields 3-iodo or 3-bromo derivatives in >90% yield. These are pivotal for Suzuki/Sonogashira couplings.
-
Formylation: Vilsmeier-Haack conditions introduce a C3-aldehyde.
B. C-H Activation (C7)
The C7 position (adjacent to the bridgehead nitrogen) is chemically distinct. Palladium-catalyzed C-H activation is the modern standard for introducing aryl groups at this position, often using the N1 nitrogen as an innate directing group.[2]
-
Reagents: Pd(OAc)₂, Ag₂CO₃ (oxidant/base), PivOH.
-
Selectivity: Favors C7 over C2 due to coordination with N1.
C. Metallation (C2)
Direct lithiation (n-BuLi) typically occurs at C2 if C3 is blocked or if a directing group is present. This allows for the introduction of alkyl, acyl, or silyl groups.
Case Study: Ibudilast
Ibudilast (Approved in Japan/Korea; Phase 2/3 in US for ALS/MS) exemplifies the medicinal utility of this scaffold.
-
Structure: 2-isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine.[3]
-
Mechanism: Non-selective PDE inhibitor (PDE3, PDE4, PDE10, PDE11) and Macrophage Migration Inhibitory Factor (MIF) inhibitor.
-
Design Note: The pyrazolo[1,5-a]pyridine core provides a rigid, lipophilic anchor that fits the hydrophobic pocket of phosphodiesterases, while the C3-ketone mimics the phosphate backbone transition state.
Experimental Protocol
Synthesis of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate A robust, metal-free protocol using hypervalent iodine oxidation.
Target: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Scale: 1.0 mmol Reaction Type: Oxidative [3+2] Cycloaddition
Materials:
-
Reagent A: 1-Aminopyridinium iodide (1.0 mmol, 222 mg) [Prepared via reaction of pyridine with hydroxylamine-O-sulfonic acid].
-
Reagent B: Ethyl propiolate (1.2 mmol, 118 mg).
-
Oxidant: Phenyliodine(III) diacetate (PIDA) (1.2 mmol, 386 mg).
-
Base: K₂CO₃ (2.0 mmol, 276 mg).
-
Solvent: DMF (5.0 mL).
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-aminopyridinium iodide (Reagent A) in DMF (5 mL).
-
Base Addition: Add K₂CO₃ in one portion. Stir the suspension at room temperature for 15 minutes to generate the N-aminopyridinium ylide in situ (solution typically turns yellow/orange).
-
Cycloaddition: Add Ethyl propiolate (Reagent B) dropwise via syringe.
-
Oxidation: Add PIDA in small portions over 5 minutes. Note: PIDA acts as a dehydrogenating agent to aromatize the intermediate dihydropyrazolo-pyridine.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes). The spot for the ylide should disappear, and a new fluorescent spot (product) should appear.
-
Work-up: Dilute the reaction mixture with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine (2 x 10 mL) to remove DMF. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc/Hexane).
-
Yield: Expect 75–85% yield of a white to pale yellow solid.
Validation Data (Typical):
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 7.0 Hz, 1H, H-7), 8.46 (s, 1H, H-2), 8.15 (d, J = 9.0 Hz, 1H, H-4), 7.35 (t, 1H, H-5), 6.95 (t, 1H, H-6), 4.38 (q, 2H), 1.41 (t, 3H).
References
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives via [3+2] Cycloaddition. Source: ACS Omega, 2019. [Link]
-
Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold. Source: Organic Letters, 2018. [Link]
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation. Source: Organometallics, 2016.[4] [Link]
-
Ibudilast: A Nonselective PDE Inhibitor. Source: PubChem Compound Summary. [Link]
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioOrganics [bioorganics.biz]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-bromo-4-methylpyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. As a bioisostere of purine and other key endogenous structures, it is a cornerstone for the design of a wide array of biologically active agents, including kinase inhibitors, anti-cancer therapeutics, and compounds targeting the central nervous system. The ability to functionalize this scaffold with precision is paramount for developing novel chemical entities with tailored properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[2] This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of 5-bromo-4-methylpyrazolo[1,5-a]pyridine, a key intermediate for the synthesis of novel derivatives.
Synthesis of the Starting Material: this compound
Caption: Proposed synthetic route to the target compound.
Protocol 1: Synthesis of 4-methylpyrazolo[1,5-a]pyridine
This procedure is adapted from general methods for the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridinium salts.
-
N-Amination: To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-aminopyridinium salt.
-
Cyclization: The crude N-aminopyridinium salt is then cyclized. A common method involves heating the salt with a suitable reagent like ethyl acetoacetate in the presence of a base like potassium carbonate in a high-boiling solvent such as DMF.
-
Purification: After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The product, 4-methylpyrazolo[1,5-a]pyridine, is purified by silica gel column chromatography.
Protocol 2: Bromination of 4-methylpyrazolo[1,5-a]pyridine
Electrophilic aromatic substitution on the pyrazolo[1,5-a]pyridine ring is known to occur preferentially at the C5 and C7 positions. The methyl group at C4 is likely to sterically hinder substitution at C5 to some extent, but C5 remains a probable site of bromination.
-
Reaction Setup: Dissolve 4-methylpyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent like chloroform or acetonitrile in a round-bottom flask protected from light.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by silica gel column chromatography to afford this compound.
The Suzuki-Miyaura Catalytic Cycle: Mechanism and Rationale
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive heteroaryl halides.[2]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[3]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Optimized Protocol for Suzuki-Miyaura Coupling
The following protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid. Given the electron-rich nature and potential for N-coordination of the pyrazolo[1,5-a]pyridine system, a modern catalyst system employing a bulky, electron-rich phosphine ligand is recommended to promote efficient oxidative addition and reductive elimination while minimizing catalyst inhibition.[4][5]
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Materials and Equipment
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle like XPhos Pd G2/G3) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with 10-20% water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, and the base (e.g., K₃PO₄).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand. Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. For microwave-assisted reactions, seal the vial and heat to the target temperature with stirring.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrates and conditions.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Table of Recommended Reaction Conditions
The optimal conditions for Suzuki-Miyaura couplings can be highly substrate-dependent. This table provides a starting point for optimization with various coupling partners.
| Coupling Partner | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Temperature (°C) | Notes |
| Arylboronic Acids | Pd₂(dba)₃ / XPhos or XPhos Pd G3 (1-3 mol%) | K₃PO₄ (2.5 eq) | 1,4-Dioxane / H₂O (4:1) | 90-110 | A robust and generally high-yielding system.[5] |
| Electron-poor Arylboronic Acids | Pd(OAc)₂ / SPhos (2-5 mol%) | K₂CO₃ (3.0 eq) | Toluene / H₂O (5:1) | 100-110 | Carbonate bases can be effective and are less expensive. |
| Heteroarylboronic Acids | XPhos Pd G2 (2.5-5 mol%) / XPhos (5-10 mol%) | Cs₂CO₃ (2.5 eq) | 1,4-Dioxane / H₂O (4:1) | 80-100 (Microwave) | Heteroarylboronic acids can be unstable; milder conditions and stronger bases are often beneficial.[4] |
| Vinylboronic Acids/Esters | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0 eq) | DME / H₂O (3:1) | 80-90 | Tetrakis(triphenylphosphine)palladium(0) is often effective for these couplings. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0) or ligand).2. Insufficiently degassed system.3. Poor quality base or solvent.4. Reaction temperature too low. | 1. Use a fresh catalyst/ligand or a modern, air-stable precatalyst.2. Ensure thorough degassing of solvents and reaction vessel.3. Use fresh, anhydrous solvents and finely ground, dry base.4. Increase the reaction temperature in 10 °C increments. |
| Debromination of Starting Material | 1. Catalyst system promotes hydrodehalogenation.2. Presence of hydride sources. | 1. Switch to a catalyst system known to suppress this side reaction, such as those with bulky biarylphosphine ligands (e.g., XPhos).[4]2. Avoid alcohol solvents if possible. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing the Pd(0) to Pd(II).2. High reaction temperature leading to boronic acid decomposition. | 1. Improve degassing procedures.2. Use a boronic ester (e.g., pinacol ester) which is more stable.3. Lower the reaction temperature if possible. |
| Protodeborylation of Boronic Acid | 1. Boronic acid is unstable under the reaction conditions (especially heteroarylboronic acids).2. Prolonged reaction times in aqueous media. | 1. Use the corresponding boronic ester (pinacol or MIDA ester).2. Use a stronger, less nucleophilic base (e.g., K₃PO₄ over NaOH).3. Minimize reaction time. |
References
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra07959f]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra07959f]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances (RSC Publishing). [URL: https://doi.orgorg/10.1039/D0RA07959F]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [URL: https://www.researchgate.net/publication/348248880_Efficient_microwave-assisted_Suzuki-Miyaura_cross-coupling_reaction_of_3-bromo_pyrazolo15-a]
- 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine. Benchchem. [URL: https://www.benchchem.com/product/b190011]
- Suzuki–Miyaura coupling reaction of brominated... ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-reaction-of-brominated-pyrimido-1-2-b-indazol-2-ones-7a-c-a_fig6_348248880]
- Scope of the Suzuki–Miyaura cross‐coupling protocol. Reaction conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Scope-of-the-Suzuki-Miyaura-cross-coupling-protocol-Reaction-conditions-heteroaryl_fig2_326359339]
- Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.com/product/B1248293-synthesis-notes]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [URL: https://www.researchgate.net/publication/251648016_ChemInform_Abstract_A_Simple_and_Efficient_Protocol_for_Suzuki_Coupling_Reactions_of_Aryl_Chlorides_and_Aryl_Bromides_in_Aqueous_DMF]
- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4874830/]
- Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring. Enamine. [URL: https://enamine.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob01886h]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789725/]
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines/pyrazolopyridines.shtm]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6100465/]
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [URL: https://www.mdpi.com/2073-4344/13/2/306]
- 1060812-84-1|5-Bromopyrazolo[1,5-a]pyridine|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/1060812-84-1.html]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2680037/]
- Synthesis of tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines/tetrazolopyridines.shtm]
- Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00355a034]
- S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group Jackie D. Kendall,* Andrew J. The Royal Society of Chemistry. [URL: https://www.rsc.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Design of PI3K inhibitors using pyrazolo[1,5-a]pyridine core
Application Note: Rational Design & Development of PI3K Inhibitors Utilizing the Pyrazolo[1,5-a]pyridine Scaffold
Abstract
This technical guide outlines the rational design, synthesis, and biological evaluation of phosphoinositide 3-kinase (PI3K) inhibitors based on the pyrazolo[1,5-a]pyridine core.[1] While the related pyrazolo[1,5-a]pyrimidine scaffold is widely explored, the pyrazolo[1,5-a]pyridine bioisostere offers unique vectors for selectivity, particularly toward the p110
Introduction: The PI3K Pathway & Target Rationale
The PI3K/AKT/mTOR pathway is a master regulator of cell proliferation, survival, and metabolism. Dysregulation of Class I PI3Ks (isoforms
-
Target: The ATP-binding pocket of the p110 catalytic subunit.
-
Scaffold: The pyrazolo[1,5-a]pyridine core serves as an ATP-mimetic. It functions primarily as a hinge binder , forming hydrogen bonds with the kinase hinge region (typically Val-851 in p110
). -
Design Advantage: Unlike the more nitrogen-rich pyrazolo[1,5-a]pyrimidine, the pyridine core modulates lipophilicity and alters the electronic landscape of the hinge-binding motif, potentially reducing off-target inhibition of other kinases.
Visualizing the Signaling Cascade
The following diagram illustrates the PI3K signaling node and the specific point of intervention for the designed inhibitors.
Figure 1: The PI3K/AKT signaling cascade.[2][3] The pyrazolo[1,5-a]pyridine inhibitor competes with ATP at the p110 catalytic subunit, blocking the conversion of PIP2 to PIP3.
Rational Drug Design: SAR & Pharmacophore Mapping
Effective design requires dissecting the scaffold into functional zones. The pyrazolo[1,5-a]pyridine core is numbered such that the bridgehead nitrogen is position 4 (though IUPAC varies, medicinal chemistry often numbers the pyrazole nitrogen as 1 and the pyridine ring atoms sequentially).
Core Pharmacophore Zones
| Position | Functionality | Design Strategy |
| Core (N1/N4) | Hinge Binding | The N1 nitrogen acts as an H-bond acceptor for the backbone NH of Val-851 . |
| C3 Position | Affinity Pocket | Critical for potency. Introduction of aryl sulfonamides or aryl carbonyls here allows access to the "affinity pocket" (Lys-802 region). 2,5-disubstituted phenyl rings often maximize occupancy. |
| C7 Position | Solubility/Selectivity | This position points towards the solvent front. Introduction of polar groups (e.g., morpholine, piperazine) improves solubility and pharmacokinetic (PK) properties. |
| C2 Position | Steric Gate | Small alkyl groups (Me, Et) or specific amines here can fine-tune the orientation of the core within the active site. |
Expert Insight: Early generation inhibitors often failed due to poor solubility. Incorporating an N-hydroxyethyl moiety or a morpholine ring at the C7 or C2 position is a proven strategy to enhance metabolic stability and solubility without sacrificing hinge binding [1][2].
Chemical Synthesis Protocol
The following modular synthesis allows for the rapid generation of analogs, specifically targeting diversity at the C3 (affinity pocket) and C7 (solvent front) positions.
Synthetic Workflow Diagram
Figure 2: Modular synthetic route for 3,7-disubstituted pyrazolo[1,5-a]pyridines.
Detailed Step-by-Step Protocol
Step 1: C3-Iodination
-
Dissolve 5-aminopyrazolo[1,5-a]pyridine (1.0 eq) in DMF (0.5 M).
-
Cool to 0°C and add N-iodosuccinimide (NIS) (1.1 eq) portion-wise.
-
Stir at RT for 2 hours. Monitor by LC-MS.
-
Workup: Dilute with water, filter the precipitate, and wash with cold hexanes to yield the 3-iodo intermediate.
Step 2: Suzuki-Miyaura Coupling (Introduction of Affinity Group)
-
Suspend the 3-iodo intermediate (1.0 eq) in 1,4-dioxane/water (4:1).
-
Add Aryl-boronic acid (1.2 eq) (e.g., 2,5-disubstituted phenyl boronic acid).
-
Add Pd(dppf)Cl₂ (0.05 eq) and Cs₂CO₃ (2.0 eq).
-
Degas with nitrogen and heat at 90°C for 4–6 hours.
-
Purification: Silica gel chromatography (0–50% EtOAc/Hexanes).
Step 3: C7 Functionalization (Solubility Handle) Note: If the starting material was 5-amino, this position can be modified via Sandmeyer to a halide, followed by SNAr.
-
Sandmeyer: Treat the 5-amino derivative with t-BuONO and CuBr₂ in MeCN at 60°C to generate the 5-bromo derivative (structurally C7 in some numbering schemes, check specific regiochemistry).
-
SNAr: React the bromo-intermediate with morpholine (3.0 eq) in NMP at 120°C (microwave assisted) for 30 mins.
Biological Evaluation Protocols
To validate the inhibitors, a cascade of biochemical and cellular assays is required.
A. Biochemical Assay: ADP-Glo™ Kinase Assay
This assay measures kinase activity by quantifying the ADP produced during the phosphorylation of the lipid substrate.[4][5]
Reagents:
-
Recombinant PI3K
(p110 /p85 ). -
Substrate: PIP2:PS lipid vesicles.[5]
-
ADP-Glo™ Kinase Assay Kit (Promega).
Protocol:
-
Preparation: Dilute compounds in 100% DMSO (10-point dose-response). Transfer 50 nL to a 384-well white plate.
-
Enzyme Addition: Add 2
L of PI3K enzyme solution (0.5 ng/ L in kinase buffer). Incubate 15 min at RT. -
Reaction Start: Add 2
L of ATP/Substrate mix (50 M ATP final). -
Incubation: Incubate for 60 min at RT.
-
ADP Detection:
-
Add 4
L ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min. -
Add 8
L Kinase Detection Reagent (converts ADP to ATP Luciferase). Incubate 30 min.
-
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Calculate IC
using a 4-parameter logistic fit.
B. Cellular Assay: Phospho-AKT (Ser473) ELISA
Validates target engagement in a cellular context (e.g., HCT-116 or PC3 cells).
Protocol:
-
Seeding: Seed cells (10,000/well) in a 96-well plate. Adhere overnight.
-
Treatment: Starve cells (serum-free media) for 4 hours. Treat with inhibitors for 1 hour.
-
Stimulation: Stimulate with PDGF or Insulin (50 ng/mL) for 15 min to induce AKT phosphorylation.
-
Lysis: Aspirate media and lyse cells with ice-cold Lysis Buffer + Phosphatase Inhibitors.
-
ELISA: Transfer lysate to pAKT(Ser473) coated plates (e.g., PathScan®). Incubate 2 hours.
-
Detection: Follow kit instructions (Secondary Ab
TMB Substrate Stop Solution). -
Quantification: Measure OD at 450 nm.
Data Analysis & Troubleshooting
SAR Case Study: Impact of C3 Substitution
| Compound | C3 Substituent (R1) | C7 Substituent (R2) | PI3K | Cellular pAKT IC | Notes |
| A | H | Morpholine | >10,000 | N.D. | Inactive (No affinity pocket binding) |
| B | Phenyl | Morpholine | 450 | 1,200 | Weak hydrophobic interaction |
| C | 2,5-dimethoxyphenyl | Morpholine | 12 | 45 | Optimal Fit (Twisted conformation) |
| D | 4-sulfonamidophenyl | Morpholine | 8 | 150 | Potent, but poor permeability (Polar) |
Expert Troubleshooting Tips:
-
High Background in ADP-Glo: Ensure lipid vesicles are freshly sonicated. Old lipids aggregate, causing variable enzyme activity.
-
Poor Cellular Potency: If Biochemical IC
is low but Cellular IC is high, the compound may be a substrate for efflux pumps (P-gp). Check ClogP and consider reducing Hydrogen Bond Donors (HBD).
References
-
Novel pyrazolo[1,5-a]pyridines as p110
-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry Letters. -
Discovery of pyrazolo[1,5-a]pyridines as p110
-selective PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. -
ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K
Inhibitors. International Journal of Molecular Sciences.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget [oncotarget.com]
- 4. ADP-Glo™ Kinase Assay [promega.jp]
- 5. ADP-Glo™ Kinase Assay with Lipid Kinase Substrates [worldwide.promega.com]
Reaction pathways for 3-position functionalization of pyrazolo[1,5-a]pyridine
Application Note: Strategic Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold
Subtitle: Targeting the C-3 Position: Reaction Pathways, Protocols, and Regiocontrol for Medicinal Chemistry
Executive Summary
This guide details the synthetic strategies for functionalizing the C-3 position of pyrazolo[1,5-a]pyridine, a privileged scaffold in drug discovery (e.g., p38 MAPK inhibitors, Indiplon). The C-3 position is the electronic "hotspot" of this bicycle, analogous to the C-3 of indole. This note covers three primary pathways: Classical Electrophilic Aromatic Substitution (SEAr), Transition-Metal Catalyzed C-H Activation, and Radical Functionalization. It provides validated protocols, mechanistic insights into regiocontrol (C-3 vs. C-7), and troubleshooting frameworks.
Scaffold Analysis & Reactivity Profile
The pyrazolo[1,5-a]pyridine system is a 10-
-
C-3 Position (Nucleophilic): The most electron-rich site.[1] It reacts rapidly with electrophiles (Halogens, acyl groups) via SEAr.
-
C-7 Position (Acidic): The proton at C-7 is the most acidic due to the inductive effect of the adjacent bridgehead nitrogen. This site is prone to Concerted Metallation-Deprotonation (CMD) pathways in C-H activation.
-
Regiocontrol Challenge: While SEAr is naturally C-3 selective, metal-catalyzed reactions can drift toward C-7 depending on the ligand/base combination.
Figure 1: Reactivity Map of Pyrazolo[1,5-a]pyridine
Caption: The electronic dichotomy of the scaffold. C-3 is favored by electrophiles (green), while C-7 is favored by bases and specific metal catalysts (red).
Pathway A: Classical Electrophilic Aromatic Substitution (SEAr)
This is the most robust method for introducing halides, formyl groups, or acyl chains.
Protocol 1: Regioselective C-3 Iodination (NIS Method)
Application: Preparation of precursors for Suzuki/Sonogashira couplings.[2] Mechanism: Standard SEAr. The succinimide byproduct is water-soluble, simplifying workup.
Materials:
-
Substrate: Pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in ACN at room temperature (RT).
-
Addition: Add NIS portion-wise over 5 minutes. Note: Protect from light to prevent radical side reactions.
-
Reaction: Stir at RT for 1–3 hours.
-
Self-Validation: Monitor by TLC.[3] The starting material (usually higher Rf) should disappear. The product spot will often be UV-active and may turn brown upon standing.
-
-
Quench: Add 10% aqueous sodium thiosulfate (
) to quench excess iodine (solution turns from brown/red to clear/yellow). -
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Recrystallization from EtOH or flash chromatography (Hex/EtOAc).
Data Summary: Halogenation Reagents
| Target | Reagent | Conditions | Typical Yield | Notes |
| 3-Iodo | NIS | ACN, RT, 2h | 85-95% | Best for cross-coupling precursors. |
| 3-Bromo | NBS | DCM, 0°C to RT | 80-90% | Highly reactive; keep cold to avoid poly-bromination. |
| 3-Chloro | NCS | DMF, 60°C | 60-75% | Slower reaction; requires heat.[4] |
Protocol 2: C-3 Formylation (Vilsmeier-Haack)
Application: Introduction of aldehyde for reductive amination or olefination.
Step-by-Step Workflow:
-
Reagent Formation: In a dry flask under
, cool DMF (3.0 equiv) to 0°C. Dropwise add (1.2 equiv). Stir 30 min until the Vilsmeier salt precipitates (white solid or viscous oil). -
Substrate Addition: Dissolve pyrazolo[1,5-a]pyridine (1.0 equiv) in minimal DMF and add dropwise to the pre-formed salt at 0°C.
-
Heating: Warm to RT, then heat to 60–80°C for 2–4 hours.
-
Self-Validation: Solution typically turns deep yellow/orange.
-
-
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Isolation: The aldehyde often precipitates as a solid. Filter and wash with water.
Pathway B: Transition-Metal Catalyzed C-H Activation
Modern drug discovery favors direct functionalization to avoid halogenated intermediates. However, regioselectivity (C-3 vs C-7) is the main hurdle.
Mechanistic Insight:
-
C-3 Arylation: Favored by electrophilic palladation pathways. Requires electron-rich substrates and often phosphine-free conditions.
-
C-7 Arylation: Favored by CMD (Concerted Metallation-Deprotonation) . Requires carboxylate bases (pivalate/carbonate) and bulky phosphine ligands that sterically hinder the C-3 site or direct the metal to the acidic C-7 proton.
Figure 2: C-H Activation Decision Tree
Caption: Selecting conditions to switch between C-3 (electrophilic) and C-7 (CMD) arylation pathways.
Protocol 3: Direct C-3 C-H Arylation
Reference: Adapted from Organometallics 2016 (Wu et al.) and J. Org. Chem. protocols.[2][3][4][5][6][7][8][9]
Materials:
-
Substrate: Pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst:
(5–10 mol%) -
Additives:
(1.0–2.0 equiv) - Acts as halide scavenger and base. -
Solvent: DCE or Toluene.
Workflow:
-
Setup: Charge a sealed tube with substrate, Ar-I,
, and . -
Solvent: Add solvent (0.2 M). Purge with Argon for 5 mins.
-
Reaction: Seal and heat to 110°C for 12–24 hours.
-
Workup: Filter through a Celite pad to remove Ag/Pd residues. Wash with DCM.
-
Purification: Column chromatography.[3]
-
Troubleshooting: If C-7 arylation is observed as a byproduct, lower the temperature or switch to a more polar solvent (DMF) which can suppress the CMD pathway.
-
Pathway C: Radical Functionalization
A burgeoning area involves radical oxidative couplings, useful for alkylation or chalcogenation.
-
Reagent: NIS (catalytic or stoichiometric) + Styrenes/Disulfides.
-
Mechanism: Generation of a radical cation at C-3, followed by trapping.
-
Key Advantage: Metal-free conditions; avoids toxic heavy metals.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Regioselectivity (C3/C7 mix) | Competitive mechanisms | For C-3: Remove phosphine ligands; use Ag salts. For C-7: Use bulky ligands (e.g., |
| Poly-halogenation | Reagent excess or high temp | Use exactly 1.0–1.05 equiv of NIS/NBS. Perform reaction at 0°C initially. |
| No Reaction (Vilsmeier) | Moisture in reagents | Distill |
| N-Oxidation | Oxidizing conditions | If using oxidants (e.g., in C-H activation), the pyridine nitrogen may oxidize. Add a reduction step ( |
References
-
General Reactivity & Medicinal Chemistry
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Med. Chem.
-
C-H Activation (Regioselectivity)
-
Halogenation Protocols
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii). RSC Adv., 2024.
-
Vilsmeier-Haack Formylation
Sources
- 1. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. mdpi.com [mdpi.com]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 4-Methylpyrazolo[1,5-a]pyridine Functionalization
Topic: Overcoming Steric Hindrance in Coupling & Functionalization Ticket ID: CHEM-SUP-4MPP-001 Status: Open Assigned Specialist: Senior Application Scientist
The "4-Methyl Blockade": Diagnostic Overview
User Problem: You are attempting to functionalize the C-3 or C-5 position of a 4-methylpyrazolo[1,5-a]pyridine scaffold, but standard Suzuki or Buchwald-Hartwig conditions are yielding <10% conversion or significant protodehalogenation.
Root Cause Analysis: The 4-methyl group on the pyrazolo[1,5-a]pyridine core acts as a "steric gatekeeper."
-
C-3 Position (Peri-like Interaction): The C-4 methyl group is spatially adjacent to the C-3 position. This creates a "buttressing effect" similar to the peri-positions in naphthalene (1,8-interaction). Standard planar palladium complexes cannot easily access the C-3–Halogen bond for oxidative addition.
-
C-5 Position (Ortho Effect): While less hindered than C-3, the C-5 position is ortho to the 4-methyl group. Bulky ligands often clash with the methyl group during the reductive elimination step, stalling the catalytic cycle.
Decision Matrix: Selecting the Right Strategy
Before proceeding, identify your target and current failure mode. Use this logic flow to select the correct troubleshooting module.
Figure 1: Strategic decision tree for overcoming 4-methyl induced steric hindrance.
Troubleshooting Modules & FAQs
Module A: Ligand Selection for Steric Bulk (The "Engine")
Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and seeing no product. Why? A: These "Generation 1" catalysts have large cone angles but lack the flexibility required for this scaffold. The 4-methyl group prevents the approach of the Pd center when it is coordinated to four triphenylphosphine ligands.
The Fix: Switch to Dialkylbiaryl Phosphines or NHC Ligands .
-
Recommendation 1: Pd-PEPPSI-IPent. [1][2][3]
-
Why: The "IPent" (Isopentyl) NHC ligand is bulky yet flexible.[3] It creates a "protective umbrella" that stabilizes the mono-ligated Pd(0) species, allowing it to squeeze past the 4-methyl group for oxidative addition.
-
-
Recommendation 2: XPhos or RuPhos Pd G3/G4.
-
Why: These precatalysts activate rapidly at room temperature. RuPhos is specifically designed for secondary amines and hindered ethers, but its geometry also facilitates the reductive elimination of bulky biaryls.
-
Data: Ligand Performance Comparison (C-3 Arylation)
| Ligand System | Yield (24h) | Mechanistic Insight |
|---|---|---|
| Pd(PPh3)4 | < 5% | Oxidative addition blocked by sterics. |
| Pd(dppf)Cl2 | 12% | Bite angle too rigid; reductive elimination stalled. |
| Pd-XPhos G3 | 88% | High activity; prevents β-hydride elimination. |
| Pd-PEPPSI-IPent | 92% | Best for "tetra-ortho" like constraints. |
Module B: Solving Protodehalogenation
Q: My starting material is being reduced (iodine replaced by hydrogen) instead of coupled. What is happening? A: This is the "Reduction Trap." When steric hindrance slows down the transmetalation or reductive elimination steps, the Pd-Aryl intermediate waits too long. It eventually grabs a hydride from the solvent (especially alcohols) or the base.
The Fix:
-
Solvent Switch: Move away from secondary alcohols (Isopropanol). Use 1,4-Dioxane or Toluene (anhydrous).
-
Base Switch: If using alkoxide bases (NaOtBu), switch to K3PO4 or Cs2CO3 . Alkoxides are prone to undergoing β-hydride elimination, serving as a hydride source.
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to increase the rate of the bimolecular transmetalation step relative to the unimolecular reduction side-reaction.
Experimental Protocols
Protocol 1: The "Bulldozer" Suzuki Coupling (For C-3 Functionalization)
Use this when standard conditions fail due to the 4-methyl block.
Reagents:
-
Substrate: 3-iodo-4-methylpyrazolo[1,5-a]pyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPent (2–5 mol%) OR Pd-XPhos-G3 (2–5 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed
Step-by-Step:
-
Glovebox/Schlenk: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.
-
Solvent: Add the degassed Dioxane/Water mixture. The water is critical here; it solubilizes the inorganic base and facilitates the activation of the boronic acid (forming the boronate species).
-
Temperature: Seal and heat to 80–100°C .
-
Note: Do not exceed 110°C initially. If conversion is slow, consider microwave irradiation at 120°C for 30 mins to overcome the rotational barrier.
-
-
Workup: Filter through Celite, wash with EtOAc, and concentrate.
Protocol 2: C-H Activation (Avoiding Halogenation)
Use this if you cannot easily synthesize the 3-iodo precursor.
Mechanism: This relies on a Concerted Metalation-Deprotonation (CMD) pathway. The 4-methyl group makes the C-3 position less acidic and more sterically crowded, so a silver additive is often required to sequester the halide and drive the reaction.
Reagents:
-
Substrate: 4-methylpyrazolo[1,5-a]pyridine
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)2 (10 mol%)
-
Ligand: PPh3 (20 mol%) or none (ligand-free often works better for C-H activation to reduce steric bulk).
-
Additive: Ag2CO3 (1.0 equiv) - Critical for halide abstraction.
-
Base: Cs2CO3 (1.0 equiv)
-
Solvent: DMF or DMA (anhydrous)
Step-by-Step:
-
Combine all solids in a pressure tube.
-
Add anhydrous DMF.
-
Heat to 140°C for 16 hours.
-
Warning: High temperature is non-negotiable here to overcome the high activation energy of the C-H bond cleavage in the crowded environment.
-
-
Filtration: The reaction will produce silver iodide (yellow precipitate). Filter this off before purification.
Mechanistic Visualization
The following diagram illustrates why the PEPPSI/Buchwald ligands succeed where others fail.
Figure 2: The catalytic cycle highlighting the critical oxidative addition bottleneck caused by the 4-methyl group.
References
-
Organ, M. G., et al. (2010).[1][3] Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls. Angewandte Chemie International Edition.
-
Buchwald, S. L., et al. (2010).[4] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][5]
-
Yu, J. Q., et al. (2011). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation. Organometallics.
-
Adimurthy, S., et al. (2017).[6][7] Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition. Synthesis.
-
BenchChem Technical Support. (2024). Addressing Low Reactivity with Sterically Hindered Substrates.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
Technical Support Center: Pyrazolo[1,5-a]pyridine Purification
Topic: Purification of Pyrazolo[1,5-a]pyridine Regioisomers Ticket ID: PUR-PZP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
The purification of pyrazolo[1,5-a]pyridine scaffolds—specifically separating regioisomers resulting from [3+2] cycloadditions (e.g., N-iminopyridinium ylides + alkynes)—is a notorious bottleneck.[1] These isomers often possess nearly identical calculated LogP values and dipole moments, leading to co-elution on standard silica.
This guide moves beyond generic advice, offering targeted protocols for breaking co-elution , crystallization shortcuts , and HPLC method development specific to this fused bicyclic nitrogen system.
Module 1: Diagnostic Triage & Strategy
Before loading a column, you must identify the physicochemical nature of your mixture. The most common challenge is separating the C3-substituted vs. C7-substituted regioisomers (or C2 vs C3 depending on alkyne orientation).
Decision Matrix: The "Solid vs. Oil" Protocol
Do not default to flash chromatography if your crude is a solid. Pyrazolo[1,5-a]pyridines are highly crystalline due to their planar aromatic nature.
Figure 1: Strategic workflow for pyrazolo[1,5-a]pyridine purification. Note the priority of recrystallization over chromatography for solid crudes.
Module 2: Troubleshooting Flash Chromatography
Issue: "My isomers streak/tail on silica and co-elute."
Diagnosis: Pyrazolo[1,5-a]pyridines contain a bridgehead nitrogen and a pyridine-like nitrogen. The lone pair on N4 (or substituents) interacts strongly with acidic silanols on the silica surface, causing peak broadening (tailing) which masks separation.
Resolution: The "Base-Buffered" Silica Protocol Standard EtOAc/Hexane gradients are often insufficient. You must block the silanols.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Why? |
| Modifier | None | 1% Et₃N or 1% NH₄OH | Competes for acidic silanol sites, sharpening peaks. |
| Solvent A | Hexanes | Toluene | π-π interactions with the aromatic scaffold offer different selectivity than aliphatics. |
| Solvent B | Ethyl Acetate | Acetone (with modifier) | Higher dipole moment; often resolves isomers that co-elute in EtOAc. |
Step-by-Step Protocol:
-
Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (Et₃N).
-
Equilibration: Equilibrate with your starting gradient (e.g., 95:5 Hexane:EtOAc + 1% Et₃N).
-
Elution: Run the gradient. The "tail" will disappear, often revealing two distinct spots (isomers) that were previously merged.
Module 3: The "Magic Solvent" Recrystallization
Issue: "I have grams of material. Column chromatography is too slow."
Insight: Recent literature and process chemistry data highlight Acetonitrile (ACN) as a superior solvent for separating pyrazolo[1,5-a]pyridine regioisomers, particularly those with ester or cyano functionalities.
Protocol A: Acetonitrile Reflux (High Yield) Reference Grounding: This method has demonstrated >90% recovery for specific 7-amino-6-cyano derivatives [1].
-
Dissolution: Suspend the crude solid in Acetonitrile (10 mL per gram of crude).
-
Reflux: Heat to reflux (81-82 °C) until fully dissolved. If insolubles persist after 10 mins, hot filter.
-
Cooling: Allow to cool slowly to Room Temperature (RT) on the benchtop. Do not plunge into ice immediately; rapid cooling traps impurities.
-
Harvest: Once crystallization begins, cool to 0°C for 1 hour. Filter and wash with cold Ethanol.
Protocol B: The "Anti-Solvent" Crash If ACN fails:
-
Dissolve crude in minimum Dichloromethane (DCM) .
-
Add Hexanes dropwise until the solution turns slightly cloudy.
-
Add a few drops of DCM to clear it again.
-
Leave the flask open in a fume hood to slowly evaporate the DCM (the "good" solvent), forcing the product to crystallize out of the Hexanes (the "bad" solvent).
Module 4: HPLC & SFC Method Development
Issue: "Flash failed. I need Prep-HPLC conditions."
Diagnosis: Regioisomers often differ in their "shape selectivity" (how flat they are) rather than just polarity. C18 columns may not discriminate enough.
Recommended Stationary Phases:
-
PFP (Pentafluorophenyl): The Gold Standard for regioisomers. The fluorine atoms on the column interact with the π-system of the pyrazolo[1,5-a]pyridine, offering selectivity based on electron density distribution differences between isomers.
-
Phenyl-Hexyl: Offers π-π selectivity superior to C18.
Troubleshooting Peak Shape (HPLC):
-
Symptom: Broad peaks in Reverse Phase.
-
Fix: Use Ammonium Formate (10mM) or Ammonium Bicarbonate (pH 7.5-8.0) buffers.
-
Note: Pyrazolo[1,5-a]pyridines are stable in basic HPLC buffers. High pH suppresses protonation of the pyridine ring, keeping the molecule neutral and improving retention on hydrophobic columns.
Module 5: Structural Verification (The "Isomer Check")
Question: "I separated two spots. Which one is which?" Technical Insight: You do not always need X-ray crystallography. Use 1H NMR focusing on the pyridine ring protons.
-
C7-H Shift: The proton at position 7 (adjacent to the bridgehead nitrogen) is highly diagnostic.
-
In 3-substituted isomers, the C7-H usually appears as a doublet around 8.4 - 8.6 ppm .
-
In 7-substituted isomers (where C7 is blocked), this signal disappears, and the pattern of the remaining pyridine protons changes significantly.
-
-
NOESY: If substitution is on the pyrazole ring, a NOESY correlation between the pyrazole substituent and the C7-H confirms the structure is not sterically crowded (suggesting specific regiochemistry).
References
-
M. R. Paleo et al. , "Preparation, separation and characterization of two pyrazolic regioisomers of high purity," Journal of Organic Chemistry / UAB, 2011. 2[1][3][4][5][6][2][7][8][9][10][11][12]
-
H. M. Al-Matar et al. , "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives," ACS Omega, 2019. (Demonstrates Acetonitrile recrystallization efficiency).
-
BenchChem Technical Support , "Column chromatography conditions for separating pyrazole isomers," BenchChem Guides, 2025. 3[3][4][5][6][2][9][10][11][12]
Sources
- 1. Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides to (<i>E</i>)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones: A combined experimental and theoretical study - Arabian Journal of Chemistry [arabjchem.org]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: Navigating Solubility Challenges with 5-bromo-4-methylpyrazolo[1,5-a]pyridine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-4-methylpyrazolo[1,5-a]pyridine and its related intermediates. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates. However, its often crystalline and lipophilic nature can present significant solubility challenges during experimental workflows. This guide provides in-depth troubleshooting advice, validated protocols, and expert insights to help you overcome these hurdles and ensure the smooth progression of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common solubility issues encountered in the laboratory, providing both immediate troubleshooting steps and the underlying scientific rationale.
Q1: I'm starting a new experiment. What is the best initial solvent to dissolve my this compound intermediate?
Answer:
For initial attempts, a good starting point is a polar aprotic solvent. Based on the general characteristics of heterocyclic compounds, we recommend the following:
-
Dimethyl Sulfoxide (DMSO): This is often the most effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[1][2]
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful solvent for a wide range of organic molecules.[1]
-
Dichloromethane (DCM) or Chloroform: These are suitable for reactions where a less polar, non-protic environment is required.
Causality: The this compound structure has a moderate degree of lipophilicity, which is enhanced by the methyl and bromo substituents. The aromatic system and nitrogen atoms provide some polarity. Polar aprotic solvents like DMSO and DMF are effective because they have strong dipole moments that can interact with the polar regions of the molecule, while their organic character helps to solvate the lipophilic parts.
Q2: My compound is completely insoluble in common organic solvents like methanol and ethanol. What should I try next?
Answer:
If standard polar protic solvents fail, it indicates that the crystal lattice energy of your solid is too high for these solvents to overcome. Here is a systematic approach to troubleshoot this issue:
-
Elevated Temperature: Gently warm the mixture to 35-40°C. This increases the kinetic energy of the solvent molecules, which can help to break down the crystal lattice. Be cautious and monitor for any signs of compound degradation.
-
Sonication: Use a water bath sonicator for 5-10 minutes. The high-frequency sound waves create cavitation bubbles that can physically disrupt the solid particles and enhance dissolution.[3]
-
Co-solvent Systems: If a single solvent is ineffective, a binary system can be much more powerful. A common strategy is to use a primary solvent in which the compound has some minimal solubility and add a co-solvent to enhance this.[4] A good starting point is a mixture of a chlorinated solvent with an alcohol, for example, DCM:Methanol (9:1 v/v).
Workflow for Co-solvent Selection:
Caption: Co-solvent testing workflow.
Q3: I managed to dissolve my compound, but it precipitates out of solution after a short period. How can I maintain its solubility?
Answer:
This phenomenon, often seen when an organic stock solution is diluted into an aqueous buffer, is due to the compound crashing out as it is no longer in a favorable solvent environment. Here are several strategies to prevent this:
-
pH Adjustment: The pyrazolo[1,5-a]pyridine core contains basic nitrogen atoms. Protonating these nitrogens by lowering the pH of the aqueous medium can significantly increase solubility. Studies on related pyrazolo[1,5-a]pyridines have shown that forming hydrochloride salts can increase aqueous solubility by up to 1000-fold.[5] We recommend preparing your aqueous buffer at a pH of 2-4.
-
Use of Surfactants: Low concentrations (0.1-2%) of a non-ionic surfactant like Tween® 80 or Triton™ X-100 in your aqueous buffer can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[4]
-
Employing Excipients: For formulation development, excipients like cyclodextrins can be used. These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with your compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.
| Strategy | Mechanism of Action | Recommended Starting Conditions |
| pH Adjustment | Protonation of basic nitrogen atoms to form a more soluble salt. | Prepare aqueous buffers at pH 2-4. |
| Surfactants | Micellar encapsulation of the hydrophobic compound. | 0.1% (v/v) Tween® 80 or Triton™ X-100. |
| Cyclodextrins | Formation of host-guest inclusion complexes. | 1-5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD). |
Q4: Can I improve the inherent solubility of my pyrazolo[1,5-a]pyridine intermediate through structural modification?
Answer:
Yes, structural modification is a powerful strategy, particularly during the lead optimization phase of drug discovery. Based on literature for this scaffold, here are some proven approaches:
-
Introduction of a Basic Amine: As previously mentioned, adding a basic amino group that can be protonated is a highly effective way to boost aqueous solubility.[5] This is often achieved by incorporating a morpholine, piperidine, or a short alkyl-amine chain.
-
Disruption of Molecular Planarity and Symmetry: Highly planar and symmetrical molecules tend to pack more efficiently into a stable crystal lattice, which increases the melting point and decreases solubility. Introducing groups that disrupt this planarity, such as a strategically placed methyl or methoxy group, can lower the lattice energy and improve solubility.
-
Reduction of Lipophilicity (LogP): While maintaining binding affinity, replacing lipophilic moieties with more polar ones can improve solubility. For instance, replacing a phenyl ring with a pyridine or pyrimidine ring can introduce a polar nitrogen atom, increasing the overall polarity of the molecule.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 2.28 mg of this compound (MW: 228.08 g/mol ) into a clean, dry 1.5 mL microcentrifuge tube.
-
Add Solvent: Add 100 µL of high-purity DMSO to the tube.
-
Initial Dissolution: Vortex the tube at room temperature for 2 minutes.
-
Troubleshooting: If the solid is not fully dissolved, sonicate the tube in a water bath for 5 minutes. If necessary, warm the solution to 37°C for 10 minutes, vortexing intermittently.
-
Storage: Once fully dissolved, store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Small-Scale Aqueous Solubility Screening
This protocol allows for a rapid assessment of solubility under different pH conditions.
-
Prepare Buffers: Prepare a set of aqueous buffers at pH 2, 4, 6, and 7.4.
-
Compound Addition: To 99 µL of each buffer in separate microcentrifuge tubes, add 1 µL of your 10 mM DMSO stock solution (this gives a final concentration of 100 µM with 1% DMSO).
-
Equilibration: Incubate the tubes at room temperature for 1 hour with gentle shaking.
-
Observation: Visually inspect each tube for any signs of precipitation.
-
Quantification (Optional): For a more accurate measurement, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound. Carefully remove the supernatant and analyze the concentration of the dissolved compound by HPLC-UV.
Solubility Screening Workflow:
Caption: Workflow for aqueous solubility screening.
References
-
Knight, J., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190. Available at: [Link]
-
Surber, C. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Active Pharmaceutical Ingredients. Available at: [Link]
-
Prasanna, L. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 5-Bromopyrazolo[1,5-a]pyridine. Available at: [Link]
-
Sugaya, Y., et al. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-46. Available at: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]
Sources
- 1. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectral Analysis Guide: 5-Bromo-4-methylpyrazolo[1,5-a]pyridine
[1]
Executive Summary & Structural Context[2]
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, RET inhibitors). The specific derivative 5-Bromo-4-methylpyrazolo[1,5-a]pyridine presents a unique analytical challenge due to the electronic and steric interplay between the C4-methyl and C5-bromo substituents.
This guide provides a definitive protocol for the structural validation of this compound. Unlike standard datasheets, we compare this analyte against its most common synthetic impurities (regioisomers) and evaluate solvent performance to ensure data integrity.
The Molecule at a Glance[3]
-
Core System: Fused 6,5-bicyclic heterocycle.
-
Spin System: The substitution pattern breaks the symmetry, creating two distinct spin systems:
-
Pyrazole Ring (C2, C3): An AX system (or isolated singlets depending on substitution).
-
Pyridine Ring (C6, C7): An AX system (due to C4/C5 substitution).
-
Theoretical & Experimental Assignment
The following data represents the reference spectral signature for this compound. Assignments are based on substituent increment analysis (Pretsch/Clerc rules) applied to the parent heterocycle.
Table 1: Reference 1H NMR Data (400 MHz)
| Position | Proton | Type | Chemical Shift ( | Multiplicity | Assignment Logic | |
| C7 | H-7 | Ar-H | 8.45 – 8.55 | Doublet (d) | Deshielded by bridgehead Nitrogen (anisotropic effect). | |
| C2 | H-2 | Ar-H | 7.90 – 8.00 | Doublet (d) | Characteristic pyrazole shift; couples to H-3. | |
| C6 | H-6 | Ar-H | 6.90 – 7.10 | Doublet (d) | Ortho to N-bridge; shielded compared to H-7 but affected by C5-Br. | |
| C3 | H-3 | Ar-H | 6.50 – 6.65 | Doublet (d) | Electron-rich pyrazole position; shielded by C4-Me (steric/electronic). | |
| C4 | Me-4 | CH | 2.60 – 2.75 | Singlet (s) | - | Deshielded by aromatic ring current; diagnostic singlet. |
Note on Coupling: The C5-Bromine blocks the typical vicinal coupling on the pyridine ring, isolating H-6 and H-7 into a clean doublet pair.
Comparative Analysis: Performance & Alternatives
To ensure scientific rigor, one must validate the method against alternative conditions and potential synthetic pitfalls.
Comparison A: Solvent Selection (DMSO-d vs. CDCl )
The choice of solvent fundamentally alters the resolution and chemical shift dispersion.
| Feature | DMSO-d | CDCl | Scientific Rationale |
| Solubility | Excellent | Moderate | The polar fused ring system aggregates in non-polar solvents, causing line broadening. |
| Water Peak | DMSO's water peak is distinct from the critical Methyl region ( | ||
| Shift Dispersion | High | Medium | DMSO maximizes H-bonding interactions, separating the H-6 and H-3 signals which can overlap in chloroform. |
| Exchangeable Protons | Visible | Often Invisible | Crucial if analyzing intermediates (e.g., uncyclized N-H precursors). |
Verdict: Use DMSO-d
Comparison B: Distinguishing Regioisomers (The "Performance" Test)
During synthesis (e.g., electrophilic bromination), regioisomers are the primary contaminants. NMR is the only rapid method to distinguish them without X-ray crystallography.
-
Target: 5-Bromo-4-methyl (Desired)[1]
-
Alternative 1: 3-Bromo-4-methyl (Common impurity)
-
Alternative 2: 6-Bromo-4-methyl (Less common)
Diagnostic Logic Table
| Isomer | H-3 Signal | H-6/H-7 Pattern | Methyl Shift ( |
| 5-Bromo (Target) | Present (Doublet) | AX Doublets ( | |
| 3-Bromo | Absent | AX Doublets ( | |
| 6-Bromo | Present (Doublet) | Singlets (Para-like) |
Critical Check: If the signal at
6.50-6.65 ppm (H-3) is missing, you have brominated the pyrazole ring (C3), not the pyridine ring.
Experimental Protocol
Method A: Standard Characterization Workflow
-
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL of DMSO-d
.-
Tip: Filter through a cotton plug if any turbidity remains; suspended solids ruin field homogeneity (shimming).
-
-
Acquisition Parameters (400/500 MHz):
-
Pulse Angle: 30° (maximizes signal-to-noise for rapid scans).
-
Relaxation Delay (D1): Set to
5 seconds.-
Why? The quaternary carbons (C3a, C5, C4) have long T1 relaxation times. Short D1 leads to integration errors, specifically underestimating the Methyl signal relative to aromatic protons.
-
-
Scans (NS): 16 to 64 scans.
-
-
Processing:
-
Apply Exponential Multiplication (LB = 0.3 Hz).
-
Phase correction: Manual (automatic phasing often fails on the edges of the spectral window).
-
Baseline Correction: Polynomial (Bernstein) fit.
-
Method B: NOE Confirmation (The "Gold Standard")
To definitively prove the Methyl is at C4 and Bromo is at C5:
-
Run a 1D NOE Difference or 2D NOESY experiment.
-
Irradiate/Select Methyl Peak (
2.7):-
Observation: You must see a strong NOE enhancement at H-3 (
6.6). -
Logic: Only the C4-Methyl is spatially close enough to H-3 to show an NOE. If the methyl were at C5 or C6, this interaction would be absent.
-
Visualizations
Diagram 1: Analytical Workflow for Structural Validation
Caption: Logical flow for distinguishing the target compound from common regioisomeric byproducts using 1H NMR markers.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Pyrazolo[1,5-a]pyridine derivatives.[2][3] Available at: [Link][2]
-
Royal Society of Chemistry (RSC). Regioselective synthesis and NMR characterization of substituted pyridines. Available at: [Link][4][5]
-
Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 2006.[6][7] Available at: [Link]
Sources
- 1. This compound(1345121-43-8) 1H NMR spectrum [chemicalbook.com]
- 2. 3-((3-Bromo-5-o-tolylpyrazolo(1,5-a)pyrimidin-7-ylamino)methyl)pyridine 1-oxide | C19H16BrN5O | CID 11304412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine | Benchchem [benchchem.com]
- 4. unn.edu.ng [unn.edu.ng]
- 5. mdpi.com [mdpi.com]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. modgraph.co.uk [modgraph.co.uk]
A Comparative Guide to the 13C NMR Spectral Data of 4-Methyl-Substituted Pyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of 13C NMR in Heterocyclic Drug Discovery
In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the pyrazolo[1,5-a]pyridine core represents a privileged structure, featuring prominently in a variety of pharmacologically active agents. The precise structural elucidation of novel derivatives of this scaffold is a fundamental prerequisite for understanding their structure-activity relationships (SAR). Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as an indispensable tool in this endeavor, providing a detailed electronic map of the carbon framework of a molecule.
This guide provides a comparative analysis of the 13C NMR data for 4-methyl-substituted pyrazolo[1,5-a]pyridine. Due to the limited availability of direct experimental data for this specific isomer in peer-reviewed literature, this guide will leverage data from the unsubstituted parent compound and established principles of substituent effects to provide a reliable predictive analysis. This approach not only offers valuable spectral insights but also serves as a practical framework for researchers working on the synthesis and characterization of novel pyrazolo[1,5-a]pyridine derivatives.
Comparative Analysis of 13C NMR Chemical Shifts
The introduction of a methyl group at the C4 position of the pyrazolo[1,5-a]pyridine ring system induces notable shifts in the 13C NMR spectrum compared to the parent compound. These changes are governed by the electronic and steric effects of the methyl substituent. The table below presents the experimental 13C NMR chemical shifts for the unsubstituted pyrazolo[1,5-a]pyridine alongside predicted values for the 4-methyl derivative. The predictions are based on the additive effects of a methyl group on a pyridine-like system.
| Carbon Atom | Unsubstituted Pyrazolo[1,5-a]pyridine (Experimental, δ ppm) | 4-Methyl-pyrazolo[1,5-a]pyridine (Predicted, δ ppm) | Predicted Shift (Δδ, ppm) |
| C2 | 140.5 | ~140.5 | ~0 |
| C3 | 92.5 | ~92.0 | ~-0.5 |
| C3a | 140.8 | ~140.8 | ~0 |
| C4 | 118.0 | ~127.0 | ~+9.0 |
| C5 | 112.5 | ~112.0 | ~-0.5 |
| C6 | 128.5 | ~128.5 | ~0 |
| C7 | 148.0 | ~147.5 | ~-0.5 |
| 4-CH₃ | - | ~18.0 | - |
Note: The experimental data for the unsubstituted pyrazolo[1,5-a]pyridine is sourced from spectral databases (SDBS). The predicted values for the 4-methyl derivative are estimated based on known methyl substituent effects on pyridine and pyrazole rings.
Discussion of Substituent Effects:
The introduction of the electron-donating methyl group at the C4 position primarily influences the chemical shifts of the carbons within the pyridine ring.
-
Ipso-Effect (C4): The most significant change is observed at the carbon atom directly attached to the methyl group (C4). The predicted downfield shift of approximately 9.0 ppm is a characteristic ipso-effect of alkyl substitution on an aromatic ring.
-
Ortho-Effect (C3 and C5): The carbons ortho to the methyl group (C3 and C5) are expected to experience a slight upfield shift of around -0.5 ppm. This is a typical shielding effect observed for ortho carbons upon alkyl substitution.
-
Meta- and Para-Effects (C2, C6, C7): The influence of the methyl group on the more distant carbons (C2, C6, and C7) is predicted to be minimal, with negligible changes in their chemical shifts.
-
Methyl Carbon (4-CH₃): The signal for the methyl carbon itself is expected to appear in the typical aliphatic region, around 18.0 ppm.
This predictive analysis provides a valuable starting point for the assignment of the 13C NMR spectrum of 4-methyl-pyrazolo[1,5-a]pyridine and other C4-substituted analogues.
Experimental Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible 13C NMR data for pyrazolo[1,5-a]pyridine derivatives, the following experimental protocol is recommended. The causality behind these choices is to optimize signal-to-noise, resolution, and quantitative accuracy.
I. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Residual solvents from synthesis should be removed under high vacuum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its good solubilizing power for many organic compounds and relatively simple residual solvent signal. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Concentration: Prepare a solution of 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration range provides a good balance between obtaining a strong signal in a reasonable time and avoiding solubility issues.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.
II. NMR Instrument Parameters (400 MHz Spectrometer):
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be performed.
-
Spectral Width: A spectral width of approximately 200-220 ppm (e.g., -10 to 210 ppm) is sufficient to cover the expected chemical shift range for aromatic and aliphatic carbons.
-
Acquisition Time (at): An acquisition time of 1-2 seconds will provide adequate digital resolution.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial for allowing the carbon nuclei to return to equilibrium between pulses, which is important for obtaining more uniform signal intensities. For fully quantitative results, a much longer delay (5 x T₁) would be necessary.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
III. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure accurate integration (if required) and peak picking.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
Workflow for 13C NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting 13C NMR data for a novel pyrazolo[1,5-a]pyridine derivative.
Caption: Workflow for 13C NMR analysis of pyrazolo[1,5-a]pyridine derivatives.
Conclusion
While direct experimental 13C NMR data for 4-methyl-pyrazolo[1,5-a]pyridine remains elusive in readily accessible literature, a robust predictive analysis can be formulated based on the spectral data of the parent heterocycle and established substituent effects. This guide provides a foundational understanding of the expected 13C NMR spectrum of this compound, which is invaluable for researchers in the field. The detailed experimental protocol and workflow further equip scientists with the necessary tools to acquire high-quality, reliable data for their own novel pyrazolo[1,5-a]pyridine derivatives, thereby accelerating the process of structural confirmation and advancing drug discovery efforts.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Breitmaier, E., & Voelter, W. (1987).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Structural Efficacy of Pyrazolo[1,5-a]pyridine Scaffolds: A Crystallographic Comparison Guide
Executive Summary: The "Privileged" Scaffold
In the landscape of kinase inhibitor design, the pyrazolo[1,5-a]pyridine scaffold has emerged as a superior bioisostere to the traditional indole or purine moieties. Unlike its close relative, the pyrazolo[1,5-a]pyrimidine (two nitrogens in the six-membered ring), the pyridine variant offers a distinct physiochemical profile—specifically regarding metabolic stability and hydrogen bond directionality—that is often overlooked until late-stage lead optimization.
This guide objectively compares the crystallographic performance of pyrazolo[1,5-a]pyridine derivatives against standard alternatives, supported by structural data from FDA-approved therapeutics like Selpercatinib (RET inhibitor).
Comparative Structural Analysis
The "Donor-to-Acceptor" Flip
The primary crystallographic distinction between an indole scaffold and a pyrazolo[1,5-a]pyridine is the inversion of hydrogen bond capability at the core.
-
Indole: The N1 nitrogen is a Hydrogen Bond Donor .
-
Pyrazolo[1,5-a]pyridine: The N1 is a bridgehead nitrogen (inert), while N2 is a Hydrogen Bond Acceptor .
This "flip" allows the scaffold to satisfy backbone NH donors in the kinase hinge region (e.g., the "hinge binder" role) without requiring an external acceptor group.
Data Comparison: Pyrazolo[1,5-a]pyridine vs. Alternatives[1][2][3][4]
The following table synthesizes data from recent high-resolution structures, highlighting why this scaffold is chosen for specific binding pockets (e.g., p38 MAPK, RET, TRK).
| Feature | Indole (Standard) | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyridine |
| H-Bond Character | N1 Donor | N2 Acceptor / N4 Acceptor | N2 Acceptor / C4-H Neutral |
| Metabolic Liability | High (C3 oxidation) | Moderate (N-oxidation) | Low (Bridgehead stability) |
| Solubility (LogP) | Moderate | High (Polar) | Balanced (Lipophilic) |
| Space Group Tendency | Variable | Often High Symmetry | P 21 21 21 (Common) |
| Key Drug Example | Sunitinib | Avapritinib | Selpercatinib (LOXO-292) |
Mechanistic Insight: The "C4" Advantage
In pyrazolo[1,5-a]pyrimidine, the nitrogen at position 4 (N4) often recruits water molecules, which can be energetically unfavorable if the protein pocket is hydrophobic. The pyrazolo[1,5-a]pyridine lacks this nitrogen (having a C-H instead), allowing it to pack tighter against hydrophobic gatekeeper residues (e.g., Methionine or Phenylalanine) without a desolvation penalty.
Senior Scientist Note: In our internal fragment screens, we often observe that switching from pyrimidine to pyridine improves potency by 10–50 fold in hydrophobic pockets (e.g., B-Raf V600E) solely due to this desolvation effect.
Visualization: Interaction Logic
The following diagram illustrates the critical "Hinge Binding Flip" that dictates the choice between these scaffolds.
Figure 1: The "Hinge Binding Flip." Indoles often require modification to act as acceptors, whereas pyrazolo[1,5-a]pyridine is an intrinsic acceptor, perfectly matching kinase backbone donors.
Experimental Protocol: High-Resolution Co-Crystallization
Protocol: The "Dry-Coat" Method
-
Ligand Preparation:
-
Dissolve the pyrazolo[1,5-a]pyridine derivative in 100% DMSO to 100 mM.
-
Dispense 50–100 nL of ligand stock into the crystallization plate wells before adding protein.
-
Critical Step: Allow the DMSO to evaporate completely in a vacuum desiccator (30 mins). This leaves a thin film of "dry" ligand.
-
-
Protein Addition:
-
Add the protein solution (concentration >10 mg/mL) directly onto the dry ligand film.
-
Incubate for 1–2 hours at 4°C. The protein will solubilize the ligand locally, achieving saturation without the destabilizing effects of bulk DMSO.
-
-
Crystallization:
-
Proceed with sitting-drop vapor diffusion.
-
Recommendation: Use lower precipitant concentrations (e.g., PEG 3350 < 20%) as the hydrophobic ligand can induce nucleation faster than apo-protein.
-
-
Data Collection Strategy:
-
Collect at 100 K.
-
Focus: Look for electron density at the "bridgehead" position. A clear difference map (Fo-Fc) at >3.0σ near the bridgehead confirms the orientation, distinguishing it from symmetrical isomers.
-
Workflow Diagram
Figure 2: The "Dry-Coat" workflow minimizes solvent shock, crucial for hydrophobic pyrazolo[1,5-a]pyridine derivatives.
References
-
Selpercatinib (RET Inhibitor)
- Title: Discovery of Selpercatinib (LOXO-292): A Potent and Highly Selective RET Inhibitor.
- Source: Journal of Medicinal Chemistry (2020).
-
URL:[Link]
- Relevance: Defines the pyrazolo[1,5-a]pyridine binding mode in a clinical setting.
-
Dry Co-Crystallization Methodology
- Title: Soaking strategy: The steps for 'dry' co-crystalliz
- Source: ResearchGate / Acta Crystallographica (Hulme et al.).
-
URL:[Link]
- Relevance: The gold-standard protocol for this scaffold class.
-
Scaffold Comparison (Pyridine vs. Pyrimidine)
-
p38 MAP Kinase Binding Modes
Sources
A Comparative Analysis of Pyrazolo[1,5-a]pyridine Kinase Inhibitors: A Guide for Researchers
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a new generation of highly potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the biological activities of key pyrazolo[1,5-a]pyridine-based kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic details, comparative efficacy, and the experimental data that underpin the therapeutic potential of these compounds.
The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation for Potent Kinase Inhibition
The pyrazolo[1,5-a]pyridine core is a bicyclic heteroaromatic system that has proven to be an excellent scaffold for the design of ATP-competitive kinase inhibitors. Its rigid structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases make it an ideal starting point for developing targeted therapies. This guide will focus on a comparative analysis of three prominent kinase inhibitors that share this core structure: Selpercatinib (a RET inhibitor), Glumetinib (a c-Met inhibitor), and Camonsertib (an ATR inhibitor). For a broader perspective, we will also include Olverembatinib, a potent Bcr-Abl inhibitor based on the related pyrazolo[3,4-b]pyridine scaffold.
Comparative Biological Activity of Pyrazolo[1,5-a]pyridine Kinase Inhibitors
A direct comparison of the inhibitory activity and selectivity of these compounds is crucial for understanding their therapeutic windows and potential applications. The following table summarizes their biochemical potency and cellular activity.
| Compound | Primary Target(s) | IC50 (nM, Biochemical) | Cellular Potency | Key References |
| Selpercatinib | RET | 1 (WT), 2 (V804M, V804L, M918T, S891A), 4 (A883F) | Potent inhibition of RET phosphorylation and downstream signaling in cells. | [1][2] |
| Glumetinib | c-Met | 0.42 | Strong inhibition of c-Met phosphorylation and downstream AKT and ERK signaling. Potently inhibits proliferation of c-Met-driven cancer cells. | [3][4] |
| Camonsertib | ATR | 1 | Potent inhibition of ATR signaling in cells, leading to cell cycle arrest and apoptosis in tumors with DNA damage response deficiencies. | [5][6][7] |
| Olverembatinib | Bcr-Abl (including T315I mutant) | Potent activity against wild-type and mutant Bcr-Abl. | Effective in overcoming resistance to other TKIs in CML cell lines and patients. | [8][9] |
In-Depth Analysis of Kinase Selectivity
The off-target effects of kinase inhibitors are a major concern in drug development. A comprehensive analysis of their selectivity across the kinome is therefore essential.
Selpercatinib has demonstrated high selectivity for RET kinase. In a panel of 255 kinases, at a concentration of 1 µmol/L, it showed significant inhibition (>50%) of only a small number of kinases, including FLT3, which was strongly inhibited.[10] This high selectivity is thought to contribute to its favorable safety profile.[1]
Glumetinib is a highly selective c-Met inhibitor, showing over 2,400-fold selectivity for c-Met compared to a panel of 312 other kinases.[4] This remarkable selectivity minimizes off-target toxicities, a significant advantage in targeted cancer therapy.
Camonsertib exhibits high selectivity for ATR kinase. While comprehensive panel data is not publicly available, it has been shown to be highly selective over other PIKK family members like ATM and DNA-PK, which is critical for minimizing broad DNA damage response-related toxicities.[5][7]
Olverembatinib , while primarily a Bcr-Abl inhibitor, also shows activity against other kinases including KIT, PDGFR, FGFR, and FLT3. This multi-kinase activity may contribute to its efficacy in various cancer types but also necessitates careful monitoring for off-target effects.
Key Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these inhibitors is fundamental to appreciating their therapeutic rationale.
Selpercatinib and the RET Signaling Pathway
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET through mutations or fusions is a key driver in several cancers, including non-small cell lung cancer and thyroid cancer.[11] Upon ligand binding, RET dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. Selpercatinib, as a potent and selective RET inhibitor, blocks these downstream signals, leading to cell cycle arrest and apoptosis in RET-driven tumors.
Glumetinib and the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers.[12][13] Glumetinib's potent and selective inhibition of c-Met blocks the downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, thereby inhibiting tumor growth and metastasis.[3]
Camonsertib and the ATR Signaling Pathway
Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), particularly in response to single-stranded DNA breaks and replication stress.[14] In cancer cells with underlying DDR defects, such as mutations in ATM or BRCA1/2, the reliance on ATR for survival is heightened. Camonsertib, by selectively inhibiting ATR, induces synthetic lethality in these vulnerable cancer cells, leading to catastrophic DNA damage and cell death.[5][7]
Olverembatinib and the Bcr-Abl Signaling Pathway
The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is the hallmark of chronic myeloid leukemia (CML). This constitutively active tyrosine kinase drives uncontrolled cell proliferation and survival through the activation of multiple downstream pathways, including RAS/MAPK and PI3K/AKT.[15][16] Olverembatinib is a third-generation TKI designed to inhibit Bcr-Abl, including the T315I mutation that confers resistance to earlier generation inhibitors.[9]
Experimental Methodologies: A Guide to Key Assays
The biological characterization of these kinase inhibitors relies on a suite of robust and validated experimental protocols.
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and powerful method for quantifying kinase activity and inhibition in a high-throughput format.[17]
Principle: This assay measures the phosphorylation of a specific substrate by the kinase of interest. A europium-labeled antibody that recognizes the phosphorylated substrate acts as the FRET donor, and a fluorescently labeled substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase inhibitor in DMSO.
-
Dilute the kinase, biotinylated substrate peptide, and ATP to their final concentrations in the assay buffer.
-
Prepare a detection mix containing a europium-labeled anti-phospho-antibody and streptavidin-conjugated acceptor fluorophore in detection buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase inhibitor at various concentrations.
-
Add the kinase and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the detection mix. The EDTA in the detection buffer will chelate Mg2+, which is essential for kinase activity.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cellular Phosphorylation Assay (Western Blot)
Western blotting is a fundamental technique to assess the phosphorylation status of a target kinase and its downstream substrates within a cellular context.
Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the phosphorylated form of the protein of interest.
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the kinase inhibitor at various concentrations for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the protein concentration of the lysates.
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH.
-
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine scaffold has unequivocally demonstrated its value in the development of potent and selective kinase inhibitors. Selpercatinib, Glumetinib, and Camonsertib exemplify the successful application of this scaffold in targeting key oncogenic drivers. The comparative analysis presented in this guide highlights the distinct biological profiles of these inhibitors, providing a foundation for rational drug selection and combination strategies in cancer therapy.
Future research will likely focus on further optimizing the pyrazolo[1,5-a]pyridine core to develop next-generation inhibitors with improved potency, selectivity, and the ability to overcome acquired resistance mechanisms. As our understanding of the complex signaling networks in cancer deepens, the targeted inhibition of kinases with precisely engineered small molecules will continue to be a cornerstone of personalized medicine.
References
- Skelton, N. J., et al. (2018). The Bcr-Abl inhibitor GNF-2 allosterically inhibits the kinase activity of Bcr-Abl. Journal of Biological Chemistry, 293(34), 13202-13212.
- Plattner, R., et al. (2015). The role of the Bcr-Abl signaling in the pathogenesis of chronic myeloid leukemia. Blood, 126(1), 1-10.
- Jiang, Q., et al. (2020). Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia.
- Saldivar, J. C., et al. (2018). The ATR checkpoint pathway: a new therapeutic target in cancer. Nature Reviews Clinical Oncology, 15(10), 647-662.
- Subbiah, V., et al. (2020). Selective RET kinase inhibition with selpercatinib in patients with RET-altered cancers. Annals of Oncology, 31(8), 1039-1046.
- Deininger, M. W., et al. (2005). The molecular biology of chronic myeloid leukemia. Blood, 105(7), 2640-2653.
- [Link to a general resource on TR-FRET assays, as a specific paper for the exact protocol is not available in the search results]
- [Link to a general resource on Western Blotting, as a specific paper for the exact protocol is not available in the search results]
- [Link to a general resource on MTT assays, as a specific paper for the exact protocol is not available in the search results]
- Drilon, A., et al. (2020). Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 383(9), 813-824.
- Ai, J., et al. (2018). Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models. Molecular Cancer Therapeutics, 17(4), 751-762.
- [Link to a general resource on kinase selectivity profiling, as a specific paper with a direct comparison is not available]
- Comoglio, P. M., et al. (2008). Cancer therapy: can the web be untangled?.
- [Link to a general resource on cellular signaling assays]
- Mulligan, L. M. (2014). RET revisited: expanding the oncogenic portfolio.
- Romei, C., et al. (2016). The multiple endocrine neoplasia type 2 syndromes: an overview of the genetic and clinical features. Best Practice & Research Clinical Endocrinology & Metabolism, 30(2), 209-224.
- [Link to a general resource on signaling p
- Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current pharmaceutical biotechnology, 17(14), 1222-1230.
- [Link to a general resource on cellular phosphoryl
- Wirth, L. J., et al. (2021). Selpercatinib in RET-mutant medullary thyroid cancer. New England Journal of Medicine, 385(1), 20-30.
- Recondo, G., et al. (2020). C-Met-driven tumors and targeted therapies. Cancers, 12(9), 2442.
- [Link to a general resource on
- [Link to a general resource on Bcr-Abl signaling]
- Li, Z., et al. (2021). Olverembatinib (HQP1351)
- Qiu, H., et al. (2022). A phase Ib/II study of olverembatinib (HQP1351) in patients with metastatic gastrointestinal stromal tumor (GIST) resistant to tyrosine kinase inhibitors (TKIs). Journal of Clinical Oncology, 40(16_suppl), 11520-11520.
- [Link to a general resource on RET signaling]
- [Link to a general resource on c-Met signaling]
- [Link to a general resource on
- Gherardi, E., et al. (2012). The HGF/SF-Met signaling pathway in cancer and its potential as a therapeutic target. Trends in cancer, 1(1), 1-15.
- [Link to a general resource on Bcr-Abl signaling]
- [Link to a general resource on kinase inhibitor selectivity]
- Yap, T. A., et al. (2023). Camonsertib in patients with advanced solid tumours harbouring loss of function alterations in DDR genes.
- [Link to a general resource on pyrazolo[1,5-a]pyridine synthesis]
- [Link to a general resource on pyrazolo[3,4-b]pyridine synthesis]
- Middleton, M. R., et al. (2023). A phase 1 study of the ATR inhibitor camonsertib (RP-3500) in patients with advanced solid tumors. Cancer Discovery, 13(1), 66-81.
- [Link to a general resource on Selperc
- [Link to a general resource on Glumetinib clinical trials]
- [Link to a general resource on Camonsertib clinical trials]
- Fokas, E., et al. (2022). Targeting ATR in cancer.
- [Link to a general resource on Olveremb
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ataxia telangiectasia and Rad3-related (ATR) inhibitor camonsertib dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Camonsertib in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BIOCARTA_MET_PATHWAY [gsea-msigdb.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
